molecular formula C24H40Si3 B14428309 Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)- CAS No. 79184-72-8

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-

Katalognummer: B14428309
CAS-Nummer: 79184-72-8
Molekulargewicht: 412.8 g/mol
InChI-Schlüssel: KBNQXYNXXFYPQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is an organosilicon compound known for its unique structural and chemical properties. This compound is characterized by the presence of silicon atoms bonded to methyl groups and trimethylphenyl groups, making it a versatile reagent in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, can be synthesized through several methods. One common method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows :

(Me3Si)4Si+MeLi(Me3Si)3SiLi+Me4Si(\text{Me}_3\text{Si})_4\text{Si} + \text{MeLi} \rightarrow (\text{Me}_3\text{Si})_3\text{SiLi} + \text{Me}_4\text{Si} (Me3​Si)4​Si+MeLi→(Me3​Si)3​SiLi+Me4​Si

(Me3Si)3SiLi+HCl(Me3Si)3SiH+LiCl(\text{Me}_3\text{Si})_3\text{SiLi} + \text{HCl} \rightarrow (\text{Me}_3\text{Si})_3\text{SiH} + \text{LiCl} (Me3​Si)3​SiLi+HCl→(Me3​Si)3​SiH+LiCl

Another method involves the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium, yielding the silane directly :

3Me3SiCl+HSiCl3+6Li(Me3Si)3SiH+6LiCl3 \text{Me}_3\text{SiCl} + \text{HSiCl}_3 + 6 \text{Li} \rightarrow (\text{Me}_3\text{Si})_3\text{SiH} + 6 \text{LiCl} 3Me3​SiCl+HSiCl3​+6Li→(Me3​Si)3​SiH+6LiCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium, hydrochloric acid, and trimethylsilyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various organosilicon compounds, such as silyl ethers, silanes, and siloxanes.

Wissenschaftliche Forschungsanwendungen

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, involves the transfer of hydrogen atoms in radical reactions. The weak Si-H bond, with a bond dissociation energy of approximately 84 kcal/mol, facilitates the delivery of hydrogen atoms to various substrates . This property makes it an effective reducing agent in radical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-bis(2,4,6-trimethylphenyl)-, is unique due to its weak Si-H bond, which makes it a highly effective radical reducing agent. Its ability to form stable complexes with transition metals and main group elements further enhances its versatility in various chemical reactions .

Eigenschaften

CAS-Nummer

79184-72-8

Molekularformel

C24H40Si3

Molekulargewicht

412.8 g/mol

IUPAC-Name

bis(2,4,6-trimethylphenyl)-bis(trimethylsilyl)silane

InChI

InChI=1S/C24H40Si3/c1-17-13-19(3)23(20(4)14-17)27(25(7,8)9,26(10,11)12)24-21(5)15-18(2)16-22(24)6/h13-16H,1-12H3

InChI-Schlüssel

KBNQXYNXXFYPQA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)([Si](C)(C)C)[Si](C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.